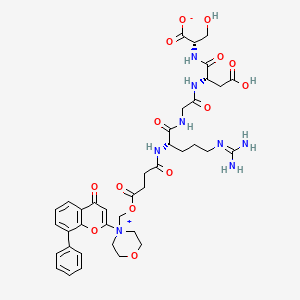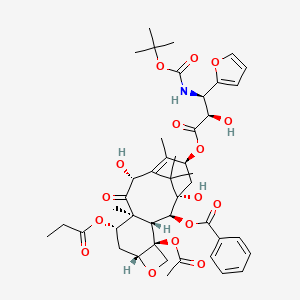
Ravoxertinib
Descripción general
Descripción
Ravoxertinib es un inhibidor de molécula pequeña que se dirige a la quinasa regulada por señales extracelulares 1 y 2 (ERK1/2). Se investiga principalmente por su potencial en el tratamiento de varios cánceres al inhibir la vía ERK, que a menudo está desregulada en las células cancerosas .
Mecanismo De Acción
Ravoxertinib ejerce sus efectos inhibiendo selectivamente ERK1/2, que son componentes clave de la vía de señalización RAS/RAF/MEK/ERK. Esta vía es crucial para la proliferación, diferenciación y supervivencia celular. Al inhibir ERK1/2, this compound interrumpe la cascada de señalización, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Ravoxertinib interacts with the enzymes ERK1 and ERK2, inhibiting their activity . This inhibition disrupts the ERK1/2 signaling pathway, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the MAPK pathway in cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with ERK1 and ERK2, inhibiting these enzymes and leading to changes in gene expression . This disruption of the ERK1/2 signaling pathway can lead to the inhibition of tumor cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has shown good pharmacokinetic properties with a mean half-life of 23 hours, supportive of once daily dosing . It has also shown signs of pharmacodynamic effects in patients with a variety of tumor histologies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in CD-1 mice, a 10 mg/kg oral dose of this compound is sufficient to achieve the desired target coverage for at least 8 hours .
Metabolic Pathways
This compound is involved in the RAS/RAF/MEK/ERK signaling cascade, a metabolic pathway commonly activated by oncogenic mutations in RAS or RAF or upstream oncogenic signaling .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Ravoxertinib se puede sintetizar mediante un proceso de varios pasos que involucra la formación de intermedios clave y su posterior acoplamiento. La síntesis generalmente involucra el uso de reactivos como pirazol, pirimidina y varios compuestos halogenados. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Métodos de producción industrial: La producción industrial de this compound implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso puede involucrar reactores de flujo continuo y técnicas de purificación avanzadas para cumplir con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones: Ravoxertinib se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Compuestos halogenados y nucleófilos en diversas condiciones.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos de pirazol o pirimidina .
Aplicaciones Científicas De Investigación
Ravoxertinib tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto herramienta para estudiar la vía de señalización de ERK.
Biología: Investigado por sus efectos sobre la señalización celular y la apoptosis.
Medicina: Explorado como un agente terapéutico potencial para cánceres con vías ERK desreguladas.
Comparación Con Compuestos Similares
Ravoxertinib se compara con otros inhibidores de ERK como SCH772984, LY3214996, ulixertinib y VX-11e. Si bien todos estos compuestos se dirigen a ERK1/2, this compound es único en su selectividad y potencia. Ha mostrado resultados prometedores en estudios preclínicos, particularmente en cánceres con mutaciones en la vía RAS/RAF/MEK/ERK .
Compuestos similares:
- SCH772984
- LY3214996
- Ulixertinib
- VX-11e
This compound destaca por su alta selectividad y eficacia en la inhibición de ERK1/2, lo que lo convierte en un compuesto valioso en la investigación y terapia del cáncer .
Propiedades
IUPAC Name |
1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUOCXOYPYGSKL-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453848-26-4 | |
| Record name | Ravoxertinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453848264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ravoxertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RAVOXERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AXV96CRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)

![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)









![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
